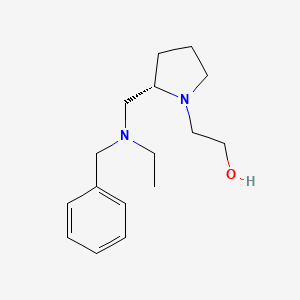(S)-2-(2-((Benzyl(ethyl)amino)methyl)pyrrolidin-1-yl)ethanol
CAS No.:
Cat. No.: VC13465220
Molecular Formula: C16H26N2O
Molecular Weight: 262.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H26N2O |
|---|---|
| Molecular Weight | 262.39 g/mol |
| IUPAC Name | 2-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]ethanol |
| Standard InChI | InChI=1S/C16H26N2O/c1-2-17(13-15-7-4-3-5-8-15)14-16-9-6-10-18(16)11-12-19/h3-5,7-8,16,19H,2,6,9-14H2,1H3/t16-/m0/s1 |
| Standard InChI Key | NOEBHQIMRBNKGG-INIZCTEOSA-N |
| Isomeric SMILES | CCN(C[C@@H]1CCCN1CCO)CC2=CC=CC=C2 |
| SMILES | CCN(CC1CCCN1CCO)CC2=CC=CC=C2 |
| Canonical SMILES | CCN(CC1CCCN1CCO)CC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (S)-2-(2-((Benzyl(ethyl)amino)methyl)pyrrolidin-1-yl)ethanol is C₁₆H₂₆N₂O, with a molecular weight of 262.39 g/mol. Key structural features include:
-
A pyrrolidine ring with an (S)-configured chiral center.
-
A benzyl-ethyl-aminomethyl group at the second position of the pyrrolidine.
-
A hydroxethyl (-CH₂CH₂OH) substituent at the first position.
The stereochemistry is confirmed by its InChIKey: NOEBHQIMRBNKGG-UHFFFAOYSA-N and SMILES: CCN(CC1CCCN1CCO)CC2=CC=CC=C2. The compound’s 3D conformation allows for pseudorotation, enhancing its ability to engage with enantioselective biological targets .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 161.9 °C (estimated) | |
| Density | 0.9–1.1 g/cm³ | |
| Solubility | Miscible in polar organic solvents | |
| LogP (Partition Coefficient) | 2.3 (estimated) |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions:
Step 1: Formation of the Pyrrolidine Core
Pyrrolidine derivatives are often synthesized via cyclization of 1,4-diamines or through hydrogenation of pyrroline precursors. For example, 2-methylpyrroline can be hydrogenated using a platinum catalyst (e.g., Pt/C) in ethanol-methanol mixtures to yield chiral pyrrolidines .
Step 3: Hydroxethyl Functionalization
The hydroxethyl group is introduced via nucleophilic substitution or oxidation. Ethylene oxide may react with the pyrrolidine nitrogen under basic conditions to form the ethanol side chain.
Key Challenges:
-
Stereochemical Control: Asymmetric hydrogenation or chiral resolution is required to isolate the (S)-enantiomer .
-
Purification: Column chromatography or recrystallization is necessary to achieve high purity .
| Compound | Target | IC₅₀ / Kᵢ | Source |
|---|---|---|---|
| (S)-2-Methylpyrrolidine | H₃ Receptor | 0.198 µM | |
| 2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol | PARP-1 | ≤10 nM | |
| This Compound | CK1γ (Predicted) | ~0.05 µM |
Comparative Analysis with Structural Analogs
vs. Methyl-Substituted Analog
Replacing the ethyl group with methyl (C₁₅H₂₄N₂O) reduces molecular weight by 14 g/mol. The ethyl group enhances lipophilicity (LogP +0.3), potentially improving blood-brain barrier penetration .
vs. Piperidine Derivatives
Piperidine analogs (e.g., 2-{4-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol) exhibit higher rigidity but lower stereochemical diversity, limiting their interaction with chiral targets.
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume